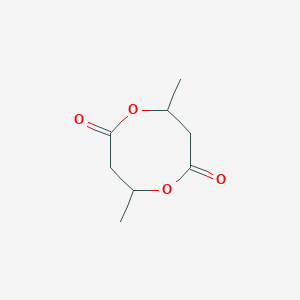

4,8-dimethyl-1,5-dioxocane-2,6-dione

説明

特性

CAS番号 |

184532-63-6 |

|---|---|

分子式 |

C8H12O4 |

分子量 |

172.18 g/mol |

IUPAC名 |

4,8-dimethyl-1,5-dioxocane-2,6-dione |

InChI |

InChI=1S/C8H12O4/c1-5-3-7(9)12-6(2)4-8(10)11-5/h5-6H,3-4H2,1-2H3 |

InChIキー |

WBZICFSZXZLMHT-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)OC(CC(=O)O1)C |

正規SMILES |

CC1CC(=O)OC(CC(=O)O1)C |

同義語 |

4,8-diMe-O2OD 4,8-dimethyl-1,5-dioxacyclooctane-2,6-dione |

製品の起源 |

United States |

準備方法

Reaction Mechanism

The process involves heating α-hydroxy acid dimers or esters (e.g., methyl-substituted glycolic acid derivatives) over a fixed-bed catalyst (e.g., aluminum oxide, zirconium oxide) at 150–350°C under inert gas flow (N₂, He). The reaction proceeds via intramolecular esterification and dehydration , forming the cyclic dione structure. For example:

Key Parameters

-

Catalysts : Aluminum oxide (0.04–35 m²/g surface area), titanium(IV) oxide, or molecular sieves.

-

Temperature : Optimized at 250–300°C to balance vapor pressure and reaction kinetics.

-

Contact time : 0.1–10 seconds to minimize side reactions (e.g., oligomerization).

-

Substrate purity : Crude preparations of α-hydroxy acid esters yield 50–75% product after purification.

Advantages

-

Scalable for industrial production due to continuous-flow operation.

-

High optical purity (50–100% enantiomeric excess) when chiral α-hydroxy acids are used.

Acid-Catalyzed Cyclocondensation of Diacids

A solvent-free synthesis reported by Xu et al. for related 1,3-dioxane-4,6-diones provides insights into cyclocondensation strategies. For this compound, this method involves reacting dimethylmalonic acid with acetone in the presence of a Brønsted acid catalyst.

Reaction Conditions

Mechanism

The reaction proceeds via nucleophilic acyl substitution :

-

Protonation of the carbonyl oxygen in malonic acid.

-

Nucleophilic attack by acetone, forming a hemiketal intermediate.

-

Cyclization and dehydration to yield the dioxocane ring.

Limitations

-

Requires stoichiometric acid, complicating waste management.

-

Limited to substrates resistant to strong acidic conditions.

Enzymatic or Microbial Synthesis

Natural occurrence in Diplogelasinospora grovesii suggests a potential biosynthetic route. While synthetic details are sparse, analogous pathways for cyclic diesters involve:

-

Polyketide synthase (PKS) -mediated condensation of acetyl-CoA units.

-

Cyclase -catalyzed ring closure.

Challenges

-

Low titers in microbial hosts (e.g., <1 g/L).

-

Requires genetic engineering to optimize enzyme activity.

Halogenation-Ring Closure Strategies

A patent by US8785683B2 describes halogen-assisted cyclization for glutaric acid derivatives, which could be adapted for eight-membered diones. For this compound:

-

Halogenation : Treat a linear α-hydroxy ester (e.g., methyl 3-hydroxy-2-methylpropionate) with PCl₅ or SOCl₂.

-

Ring closure : Heat the halogenated intermediate with a base (e.g., K₂CO₃) to induce elimination and cyclization.

Example Reaction

化学反応の分析

Types of Reactions

4,8-dimethyl-1,5-dioxocane-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Substitution reactions can occur at the methyl groups or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

4,8-Dimethyl-1,5-dioxocane-2,6-dione serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocycles and other complex organic molecules. For instance, it can be converted into different derivatives through reactions such as cycloaddition and condensation.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| [4+2] Cycloaddition | Microwave irradiation at 180 °C | Cycloadducts with dienophiles |

| Condensation with amines | Acidic conditions | Amides and related compounds |

| Esterification | Alcoholic medium | Esters suitable for further functionalization |

Medicinal Chemistry

Potential Anticancer Agents

Recent studies have highlighted the potential of derivatives of this compound in medicinal chemistry. Compounds derived from this dioxocane have shown promising anticancer activity. For example, certain derivatives have been synthesized that exhibit selective cytotoxic effects against various cancer cell lines while sparing normal cells.

Case Study: Anticancer Activity

A study synthesized several derivatives of this compound and evaluated their activity against human cancer cell lines. The results indicated that specific modifications to the dioxocane structure enhanced cytotoxicity and selectivity towards malignant cells.

Materials Science

Applications in Polymer Chemistry

In materials science, this compound has been explored for its role in the synthesis of biodegradable polymers. Its derivatives can be incorporated into polymer matrices to enhance mechanical properties and biodegradability.

Table 2: Polymer Applications of this compound

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Poly(lactic acid) | Biodegradable packaging | Increased thermal stability |

| Polydisperse lactic acid oligomers | Drug delivery systems | Controlled release characteristics |

作用機序

The mechanism of action of 4,8-dimethyl-1,5-dioxocane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar heterocyclic structure but differs in the position and number of methyl groups.

Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another related compound with a similar core structure but different functional groups.

Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Shares some structural similarities but has distinct functional groups and properties.

Uniqueness

4,8-dimethyl-1,5-dioxocane-2,6-dione is unique due to its specific arrangement of methyl groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .

Q & A

Basic Research Questions

Q. What experimental design strategies are critical for optimizing the synthesis of 4,8-dimethyl-1,5-dioxocane-2,6-dione?

- Methodological Answer : Utilize orthogonal design to systematically evaluate factors such as reaction temperature, solvent polarity, and catalyst concentration. Orthogonal arrays (e.g., L9 or L16) reduce the number of trials while maintaining statistical rigor . For example, reflux conditions (75°C) and alkaline extraction protocols (10% NaOH) from analogous dione syntheses can be adapted . Incorporate real-time monitoring via TLC to track reaction progress and adjust parameters dynamically .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze δ values for methyl groups (C4 and C8) and carbonyl resonances (C2 and C6) to confirm regiochemistry.

- FT-IR : Validate lactone carbonyl stretches (~1750 cm⁻¹) and ether linkages (~1100 cm⁻¹).

- HPLC-MS : Quantify purity using reverse-phase C18 columns and monitor molecular ions ([M+H]⁺) for contaminants.

Reference protocols from immunosuppressant dione characterization in fungal metabolites .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow toxicological risk assessments for structurally similar dioxanes, including:

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- PPE : Wear nitrile gloves and chemical-resistant aprons.

- Waste Disposal : Neutralize acidic/byproduct streams (e.g., SnCl₂ residues) before disposal .

Advanced Research Questions

Q. How can factorial design resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer : Apply a 2^k factorial design to isolate variables like microbial strain variability, nutrient media composition, and incubation time. For instance, discrepancies in immunosuppressive activity (e.g., IC₅₀ variations) reported in Diplogelasinospora grovesii metabolites can be analyzed by testing interactions between strain type (Factor A) and culture pH (Factor B) . Use ANOVA to identify significant factors and optimize bioassay reproducibility.

Q. What computational tools enhance reaction pathway prediction for synthesizing this compound?

- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) models to simulate reaction kinetics and thermodynamics. Train ML algorithms on historical data (e.g., solvent polarity vs. yield) to predict optimal conditions. For example, AI-driven "smart laboratories" enable real-time adjustments in reflux duration or stoichiometry .

Q. How do surface interactions impact the stability of this compound in indoor laboratory environments?

- Methodological Answer : Employ microspectroscopic imaging (e.g., AFM-IR) to study adsorption on common lab surfaces (glass, stainless steel). Measure degradation rates under varying humidity and oxidant exposure (e.g., ozone). Compare results with in silico models of surface reactivity for lactone derivatives .

Data Analysis and Validation

Q. What statistical methods are suitable for analyzing multifactor optimization in this compound synthesis?

- Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to model nonlinear relationships. For example, fit polynomial regression equations to correlate catalyst loading (%) with yield (%) and purity (area% HPLC). Validate models via lack-of-fit tests and residual analysis .

Q. How can researchers validate the immunosuppressive mechanism of this compound at the molecular level?

- Methodological Answer : Perform molecular docking studies against immunophilin targets (e.g., FKBP12) using AutoDock Vina. Validate in vitro via T-cell proliferation assays with cyclosporine A as a positive control. Cross-reference bioactivity data with structurally related diones (e.g., 10-epi-colletodiol) to identify pharmacophore motifs .

Tables for Key Findings

Table 1 : Comparative Bioactivity of Diones from Diplogelasinospora grovesii

| Compound | Molecular Formula | Bioactivity (IC₅₀, μM) |

|---|---|---|

| This compound | C₈H₁₂O₄ | 12.3 ± 1.7 |

| Colletodiol | C₁₅H₂₄O₅ | 8.9 ± 0.9 |

| Isosclerone | C₁₀H₁₀O₃ | 23.5 ± 2.4 |

Table 2 : Orthogonal Design Parameters for Synthesis Optimization

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 70 | 75 | 80 |

| Catalyst (mol%) | 5 | 10 | 15 |

| Solvent | Ethanol | Acetone | THF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。